
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene
Vue d'ensemble
Description
4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C10H12BrClO and its molecular weight is 263.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Optimization
A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, has been developed. This method involves reactions between differently substituted phenol and aniline derivatives with propargyl bromide, showing high yields and potential for antibacterial and antiurease activities. The synthesis process is optimized by selecting appropriate solvents and bases, highlighting the significance of electron-withdrawing groups in facilitating product formation. This synthesis route is noted for its low cost, high efficiency, and the potential biological activity of the synthesized compounds (Batool et al., 2014).
Material Science Applications
In material science, the compound has been used as a building block for advanced polymer synthesis. For instance, it served as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the development of poly(p-phenylene) graft copolymers with unique solubility and thermal properties. This application demonstrates the compound's role in creating polymers with potential for diverse material science applications (Cianga, Hepuzer, & Yagcı, 2002).
Chemical Characterization and Derivative Synthesis
Chemical characterization and further derivative synthesis of 4-(Bromomethyl)-2-chloro-1-(propan-2-yloxy)benzene have been explored, demonstrating its versatility in organic synthesis. This includes the preparation of novel non-peptide CCR5 antagonists through reactions with piperidin-4-one derivatives, showcasing the compound's utility in synthesizing biologically active molecules. Such studies provide insights into the structural properties and potential therapeutic applications of the derivatives synthesized from this compound (Cheng De-ju, 2014).
Propriétés
IUPAC Name |
4-(bromomethyl)-2-chloro-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAGHSMTOIWQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


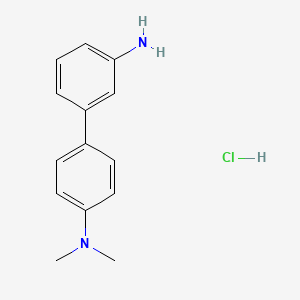

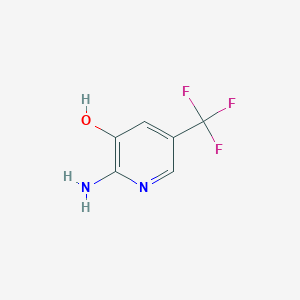
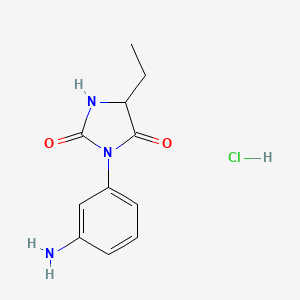

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)


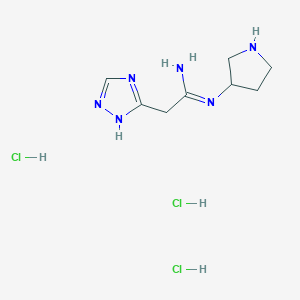
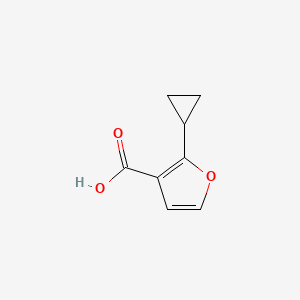

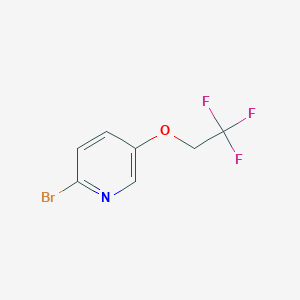
copper(I)](/img/structure/B1528346.png)

